molecular formula C22H19N3OS B303925 3-amino-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B303925
M. Wt: 373.5 g/mol
InChI Key: KQJIBZUBTSKQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a thienopyridine derivative that exhibits a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of 3-amino-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. Specifically, the compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical regulators of the cell cycle.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-amino-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide has also been found to exhibit anti-inflammatory and anti-viral properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as the replication of certain viruses, including HIV and hepatitis C virus. Furthermore, the compound has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-amino-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation, as well as for developing new anti-cancer therapies. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 3-amino-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide. One area of interest is the development of new anti-cancer therapies based on the compound. Another potential direction is the investigation of its anti-inflammatory and anti-viral properties, which could lead to the development of new treatments for these conditions. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 3-amino-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide has been reported in several research papers. One of the most commonly used methods involves the reaction of 2-aminothiophenol with 2-bromo-4,6-dimethylpyridine, followed by the addition of diphenylamine and subsequent cyclization. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

3-amino-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. Several studies have shown that the compound exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Product Name

3-amino-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

3-amino-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H19N3OS/c1-14-13-15(2)24-21-18(14)19(23)20(27-21)22(26)25(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,23H2,1-2H3

InChI Key

KQJIBZUBTSKQQM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N)C

Origin of Product

United States

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